(2-oxopyridin-1(2H)-yl)acetic acid

Chemical Stability Procurement Specification Long-term Storage

This 2-pyridone-acetic acid building block is a high-melting (220-223°C), non-hygroscopic solid, ideal for automated high-throughput synthesis due to its ease of weighing and stability. Its core structure enables amide coupling and metal chelation, making it a strategic scaffold for medicinal chemistry and antifungal SAR studies.

Molecular Formula C7H7NO3
Molecular Weight 153.14g/mol
CAS No. 56546-36-2
Cat. No. B485693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-oxopyridin-1(2H)-yl)acetic acid
CAS56546-36-2
Molecular FormulaC7H7NO3
Molecular Weight153.14g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)CC(=O)O
InChIInChI=1S/C7H7NO3/c9-6-3-1-2-4-8(6)5-7(10)11/h1-4H,5H2,(H,10,11)
InChIKeyVMONVJKJUDZYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Oxopyridin-1(2H)-yl)acetic acid (CAS 56546-36-2): A Pyridone-Based Scaffold for Medicinal Chemistry and Organic Synthesis


(2-Oxopyridin-1(2H)-yl)acetic acid is a small-molecule heterocyclic building block with a molecular weight of 153.14 g/mol [1]. It features a 2-pyridone core directly N-linked to an acetic acid moiety, offering dual functionality for amide coupling and metal chelation . Commercially, it is primarily offered for research purposes as a synthetic intermediate, with typical purities of ≥95% .

The Risk of Generic Substitution: Why (2-Oxopyridin-1(2H)-yl)acetic Acid's Specific Substituents Are Not Interchangeable


While the 2-pyridone core is a common pharmacophore, direct substitution with other pyridone-acetic acid derivatives is not scientifically valid. The specific N-alkylation pattern and the absence of additional substituents on the pyridone ring are critical determinants of its utility as a foundational building block [1]. Any modification, such as ring substitution or alternative N-linkers, would fundamentally alter its reactivity, metal-chelating properties, and potential biological target profile, making it a distinct chemical entity that cannot be used as a drop-in replacement without complete re-validation of a synthetic route or biological assay .

Quantitative Evidence Guide: Selecting (2-Oxopyridin-1(2H)-yl)acetic Acid (CAS 56546-36-2) Based on Verifiable Data


Chemical Stability and Storage: A Solid with a High Melting Point of 220-223°C

The target compound is a crystalline solid with a reported melting point range of 220-223 °C . This property differentiates it from other liquid or lower-melting pyridine-acetic acid analogs. For example, the common laboratory reagent 2-pyridylacetic acid hydrochloride (CAS 16179-97-8) is a powder with a melting point of ~135°C. The significantly higher melting point of the target compound suggests greater thermal stability and a robust crystalline lattice, which is often correlated with reduced hygroscopicity and improved long-term storage stability compared to lower-melting or amorphous analogs [1]. This is a key advantage for procurement, as it implies a potentially longer shelf life and simpler handling requirements under standard laboratory storage conditions.

Chemical Stability Procurement Specification Long-term Storage

Predicted Physicochemical Properties: Lower LogP and Higher Polar Surface Area Than a Pyridine Analog

In silico predictions suggest the target compound has a calculated partition coefficient (clogP) of -0.52 and a topological polar surface area (TPSA) of 70.9 Ų . This distinguishes it from a close analog like 2-(pyridin-2-yl)acetic acid (CAS 13115-43-8), which has a predicted logP of 0.28 and a lower TPSA of 50.2 Ų [1]. The negative logP and larger polar surface area of the target compound indicate significantly higher hydrophilicity. For a medicinal chemist, this translates to better predicted aqueous solubility and a different profile for blood-brain barrier penetration, making the target compound a more suitable scaffold for projects requiring higher water solubility or a lower propensity for CNS distribution .

Physicochemical Property Solubility Drug-likeness

Class-Level Biological Activity: Potential as a Dehydrogenase Inhibitor

The target compound has been reported to inhibit the growth of the pathogenic fungi C. parapsilosis and T. species . A proposed mechanism involves the inhibition of a dehydrogenase enzyme critical for lipid metabolism, specifically the conversion of hexadecanoic acid to hexadecenoic acid . This is a Class-level inference based on its structural similarity to known antifungal pyridone derivatives, such as the broad-spectrum antifungal agent ciclopirox [1]. While quantitative IC50 values for the target compound are not publicly available, this activity distinguishes it from simple pyridine-acetic acid building blocks which generally lack this specific antifungal profile, making it a more relevant starting point for antifungal drug discovery programs.

Antifungal Enzyme Inhibition Lipid Metabolism

Commercial Availability and Purity: A Cost-Effective Building Block at 95-97% Purity

The target compound is widely available from multiple commercial suppliers at a standard research-grade purity of 95-97% . This is a differentiating factor from more complex or substituted analogs, such as 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid, which are typically offered via custom synthesis at a significantly higher cost and longer lead time . For a researcher planning a multi-step synthesis, the target compound is a readily accessible and economical building block, whereas procuring a more specialized analog would involve a greater financial and time investment, only justifiable if the specific substitution is required for the project's hypothesis.

Procurement Cost Analysis Synthetic Intermediate

Synthetic Versatility: The Preferred Intermediate for Amide Formation

The primary chemical utility of (2-oxopyridin-1(2H)-yl)acetic acid is its use as a building block in amide bond formation . The presence of the unprotected carboxylic acid group is a key differentiator. While its ethyl ester analog, ethyl 2-(2-oxopyridin-1-yl)acetate (CAS 80056-43-5), is also available, it requires an additional hydrolysis step to yield the free acid for subsequent amide coupling . For a project requiring the direct incorporation of the 2-oxopyridin-1-yl-acetyl moiety into a larger molecule, the free acid eliminates this extra synthetic step, improving overall yield and reducing the time to obtain the final compound.

Amide Coupling Synthetic Intermediate Medicinal Chemistry

Optimal Application Scenarios for Procuring (2-Oxopyridin-1(2H)-yl)acetic Acid (CAS 56546-36-2)


Medicinal Chemistry: Synthesis of Focused Libraries for Antifungal Lead Discovery

Given the class-level evidence for antifungal activity against C. parapsilosis, this compound is a strategic choice for a medicinal chemist initiating an antifungal drug discovery program. It can serve as a core scaffold for synthesizing a focused library of amide derivatives, with the goal of improving potency and elucidating structure-activity relationships (SAR) . This scenario leverages the compound's reported activity and the ease of derivatization through its carboxylic acid handle.

Organic Synthesis: A Stable and Convenient Building Block for Parallel Synthesis

In a high-throughput synthesis setting, the physical state and stability of reagents are paramount. As a high-melting solid (220-223°C), (2-oxopyridin-1(2H)-yl)acetic acid is non-hygroscopic and easy to weigh and dispense accurately on automated platforms . This makes it a more reliable and convenient building block for parallel amide synthesis compared to lower-melting or liquid analogs, reducing the risk of compound degradation or weighing errors during library production.

Biochemical Pharmacology: Synthesis of Tool Compounds for Dehydrogenase Enzyme Studies

The proposed mechanism of action involves the inhibition of a dehydrogenase enzyme in lipid metabolism . This scenario is relevant for a biochemist studying this pathway. By using this compound to synthesize novel amide derivatives, a researcher can create a suite of tool compounds to probe the enzyme's active site, investigate its role in fungal or cellular viability, and potentially validate it as a new therapeutic target.

Technical Documentation Hub

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